(+)-Strigolactone GR24

Catalog No.
S1798700
CAS No.
151716-22-2
M.F
C₁₇H₁₄O₅
M. Wt
298.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Strigolactone GR24

CAS Number

151716-22-2

Product Name

(+)-Strigolactone GR24

Molecular Formula

C₁₇H₁₄O₅

Molecular Weight

298.29

Synonyms

3aR-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; (3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-o

(+)-Strigolactone GR24 is the dextrorotary analogue of Strigolactone GR24, a terpenoid lactone that stimulates communication with arbuscular mycorrhizal fungi. It is also a plant hormone that stimulates and regulates shoot branching.

(+)-Strigolactone GR24 (CAS 151716-22-2), often designated as GR24^(5DS), is a stereopure, synthetic dextrorotatory analog of natural strigolactones such as 5-deoxystrigol [1]. Designed to overcome the extreme chemical instability and synthetic bottlenecks of natural root exudates, (+)-GR24 serves as a highly stable, selective agonist for the D14 receptor [2]. It exhibits moderate lipophilicity and maintains structural integrity in polar aprotic solvents like DMSO, making it the industry standard for reproducible high-throughput screening[2]. For procurement, (+)-GR24 provides a scalable and stereochemically precise baseline essential for isolating true strigolactone signaling pathways in agritech formulation and plant biology workflows.

Substituting stereopure (+)-GR24 with the cheaper, racemic mixture (rac-GR24) introduces critical experimental and formulation artifacts that compromise data integrity. rac-GR24 contains both the (+)-enantiomer (which correctly signals via the D14 strigolactone receptor) and the (-)-enantiomer (which erroneously signals via the KAI2 karrikin receptor) [1]. Using rac-GR24 triggers confounding KAI2-dependent responses—such as primary seed dormancy breaking and altered hypocotyl elongation—that do not reflect true strigolactone activity [1]. Furthermore, substituting with natural 5-deoxystrigol is synthetically prohibitive and unviable for large-scale assays due to its rapid hydrolysis in aqueous media[2]. Consequently, buyers must procure (+)-GR24 to accurately model D14-specific plant architecture modification and mycorrhizal stimulation without KAI2-mediated off-target interference.

Receptor Binding Specificity: D14 vs. KAI2 Pathway Isolation

(+)-GR24 acts selectively via the At-D14 receptor to mediate true strigolactone responses, whereas the unnatural enantiomer (-)-GR24 signals exclusively via the At-KAI2 receptor. In Arabidopsis hypocotyl assays, (+)-GR24 fully restores branching phenotypes to wild-type levels in max mutants, while (-)-GR24 lacks this activity [1]. Because rac-GR24 activates both receptors simultaneously, it is impossible to use the racemate to isolate D14-specific physiological responses[1].

Evidence DimensionReceptor Pathway Activation
Target Compound Data(+)-GR24: Signals via D14 (restores max3 branching phenotype)
Comparator Or Baseline(-)-GR24: Signals via KAI2; rac-GR24: Activates both pathways
Quantified DifferenceAbsolute divergence in receptor specificity (D14 vs KAI2)
ConditionsArabidopsis hypocotyl elongation and branching assays (pH 5.9, 21°C)

Procuring stereopure (+)-GR24 is mandatory for researchers and formulators who need to target D14-mediated plant architecture without triggering KAI2-mediated weed seed germination.

Induction of Arbuscular Mycorrhizal Fungi (AMF) Hyphal Branching

(+)-GR24 and its stereopure analogs strongly induce hyphal branching in symbiotic fungi such as Rhizophagus irregularis. At concentrations as low as 10^-7 M, strigolactone analogs like (+)-GR24 significantly increase spore germination rates (up to 80.1% at day 14) compared to untreated controls (37%), matching the biological efficacy of natural 5-deoxystrigol without the associated chemical instability [1].

Evidence DimensionSpore Germination & Hyphal Branching Rate
Target Compound Data(+)-GR24 (10^-7 M): ~80.1% germination rate at day 14
Comparator Or BaselineUntreated Control: 37% germination rate
Quantified Difference2.16-fold increase in AMF spore germination rate
ConditionsRhizophagus irregularis A5 spores in vitro assay

Validates (+)-GR24 as a highly potent, stable active ingredient for agritech companies developing AMF inoculants and root-stimulant formulations.

Shoot Branching Inhibition Efficacy

In vivo assays demonstrate that the 2'R configuration of (+)-GR24 is strictly required for inhibiting shoot branching. When applied to Arabidopsis max mutants, (+)-GR24 selectively suppresses axillary bud outgrowth, whereas the 2'S enantiomer fails to exert the same inhibitory effect [1]. The racemic mixture dilutes this efficacy and introduces off-target physiological stress responses [1].

Evidence DimensionAxillary Bud Outgrowth Inhibition
Target Compound Data(+)-GR24: Full restoration of wild-type branching in max3 mutants
Comparator Or Baseline(-)-GR24: No significant inhibition of shoot branching
Quantified DifferenceBinary presence/absence of branching inhibition
ConditionsArabidopsis hydroponic growth media

Ensures that agricultural screening programs targeting crop tillering and architecture use the biologically active stereoisomer, preventing false negatives caused by inactive enantiomers.

Hydrolytic Stability for Long-Term Bioassays

Natural strigolactones like 5-deoxystrigol are highly susceptible to rapid nucleophilic attack at the enol ether bridge, leading to detachment of the butenolide ring and loss of activity in aqueous media. (+)-GR24 was specifically engineered to resist this rapid degradation. While it still undergoes pH-dependent Michael addition-elimination in water, it exhibits significantly enhanced stability in polar aprotic solvents like DMSO, allowing for the preparation of stable stock solutions that maintain chemical integrity over extended periods [1].

Evidence DimensionEx vivo structural integrity
Target Compound Data(+)-GR24: Stable in DMSO stock solutions for extended periods
Comparator Or BaselineNatural 5-deoxystrigol: Rapid degradation and trace-level extraction yields
Quantified DifferenceEnables long-term assay reproducibility without continuous resynthesis
ConditionsDMSO stock solution vs. aqueous media

Allows procurement teams to source a single stable batch for multi-month screening campaigns, eliminating the extreme costs and batch-to-batch variability of synthesizing natural strigolactones.

D14-Specific Strigolactone Pathway Isolation

Because (+)-GR24 selectively agonizes the D14 receptor without triggering the KAI2 pathway, it serves as a precise benchmark for molecular biology assays aiming to map true strigolactone signaling networks, distinct from karrikin-induced responses [1].

Arbuscular Mycorrhizal Fungi (AMF) Inoculant Development

Agritech formulations designed to stimulate symbiotic soil fungi require chemically stable hyphal branching inducers. (+)-GR24 provides the necessary chemical stability and biological efficacy (e.g., 2.16-fold increase in spore germination) to serve as a reliable active ingredient in these formulations [2].

Crop Architecture and Tillering Modification Screening

For agricultural research focused on modifying plant architecture (e.g., reducing excessive tillering in rice or branching in Arabidopsis), (+)-GR24 is the necessary stereopure agent to ensure that phenotypic changes are strictly D14-mediated and free from KAI2-linked developmental artifacts[1].

Dates

Last modified: 08-15-2023

Explore Compound Types